molecular formula C26H31ClN4O5 B1404688 4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate CAS No. 63899-28-5

4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate

Cat. No. B1404688
CAS RN: 63899-28-5
M. Wt: 515 g/mol
InChI Key: ATFAZNKXQCKFSF-UHFFFAOYSA-M
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Description

The compound appears to contain two 1,3-dimethylbenzimidazolium groups, which are a type of heterocyclic aromatic organic compound . These groups are connected by a hex-4-en-1-ol chain, which is a six-carbon chain with a double bond and an alcohol group . The compound also contains a perchlorate ion, which is a strong oxidizer .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the benzimidazole rings and the hex-4-en-1-ol chain. The presence of the perchlorate ion would also add ionic character to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of the substituents on the benzimidazole rings .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of various derivatives. For example, acylation with different acetonitriles led to the production of appropriate C-acylation products. These products, upon treatment with perchloric acid, yielded quaternary azolium salts with potential applications in different chemical synthesis processes (Denisenko & Tverdokhlebov, 2018).

Applications in Chromatography

  • Derivatives of the compound have been used in high-performance liquid chromatography. For instance, 2-(4-Carboxyphenyl)-5,6-dimethylbenzimidazole, a related compound, was utilized as a pre-column derivatization reagent for corticosteroids, enhancing the detection and analysis capabilities in chromatographic studies (Katayama, Masuda, & Taniguchi, 1993).

Photophysical Properties

  • Research into the photophysical properties of derivatives containing 1H-benzimidazole residue found that these compounds, including those related to 4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate, exhibit strong one-photon absorption bands in the near ultraviolet region. This makes them of interest for applications in fields like optical materials and photovoltaics (Jȩdrzejewska, Krawczyk, Gordel, & Samoć, 2014).

Crystal Structure Analysis

  • The compound and its derivatives have been studied for their crystal structures. For instance, research on (E)-1,2-bis(benzimidazol-2-yl)ethene groups in the compound has provided insights into the planarity of benzimidazole moieties and their implications in materials science (Stibrany, Schugar, & Potenza, 2005).

Safety And Hazards

The perchlorate ion is a strong oxidizer and can be hazardous. It can react violently with organic materials and reducing agents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

4-[2-(1,3-dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N4O.ClHO4/c1-27-21-11-5-6-12-22(21)28(2)25(27)17-15-20(10-9-19-31)16-18-26-29(3)23-13-7-8-14-24(23)30(26)4;2-1(3,4)5/h5-8,11-18,31H,9-10,19H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFAZNKXQCKFSF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C=CC(=CC=C3N(C4=CC=CC=C4N3C)C)CCCO)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate
Reactant of Route 2
Reactant of Route 2
4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate
Reactant of Route 3
4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate
Reactant of Route 4
4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate
Reactant of Route 5
4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate
Reactant of Route 6
4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate

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